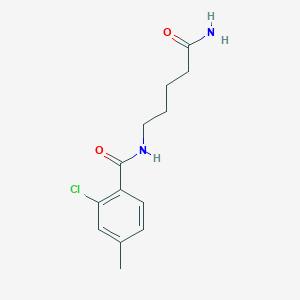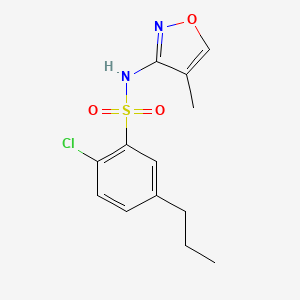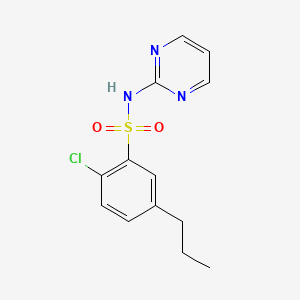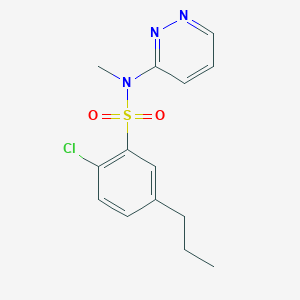![molecular formula C11H11N3O4S2 B6622866 Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate, also known as MPST, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPST is a derivative of thiophene-2-carboxylic acid and pyrazine, and its chemical structure is shown below:
Mecanismo De Acción
The mechanism of action of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and cancer progression.
Biochemical and Physiological Effects:
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate inhibits the proliferation and migration of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate exhibits potent anti-inflammatory and anti-cancer activities in animal models of inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in lab experiments include its potent biological activities, its ease of synthesis, and its versatility as a building block for the synthesis of various organic materials. The limitations of using Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in lab experiments include its low solubility in water, which can limit its bioavailability and activity in vivo.
Direcciones Futuras
There are several future directions for the study of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate. One direction is the development of more potent and selective inhibitors of HDACs and other enzymes that are involved in cancer progression. Another direction is the synthesis of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate-based materials with novel properties for applications in electronics, photonics, and biomedicine. Finally, the development of new methods for the delivery and targeting of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in vivo could enhance its therapeutic potential and reduce its toxicity.
Métodos De Síntesis
The synthesis of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate involves the reaction of methyl thiophene-2-carboxylate with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate as a white solid, which can be purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In materials science, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In catalysis, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been used as a ligand for various metal catalysts.
Propiedades
IUPAC Name |
methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-14(10-6-12-3-4-13-10)20(16,17)8-5-9(19-7-8)11(15)18-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOACPXKGYTULMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CN=C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B6622783.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6622794.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)

![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)



![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
